(4E)-10-bromo-4-[(3-fluorophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
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Overview
Description
7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines bromine, fluorine, and thiazole moieties, making it a valuable candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one typically involves multi-step reactions. One common method includes the condensation of 3-fluorobenzaldehyde with 2-aminothiazole, followed by cyclization with 2-bromo-3-nitropyridine. The reaction conditions often require the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs .
Scientific Research Applications
7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or interact with DNA, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-fluorobenzylidene)-1,3-thiazolo[4,5-b]pyridin-3(2H)-one
- 7-bromo-2-(3-chlorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one
- 2-(3-fluorobenzylidene)-1,3-thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one
Uniqueness
The uniqueness of 7-bromo-2-(3-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C15H7BrFN3OS |
---|---|
Molecular Weight |
376.2g/mol |
IUPAC Name |
(4E)-10-bromo-4-[(3-fluorophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
InChI |
InChI=1S/C15H7BrFN3OS/c16-9-6-11-13(18-7-9)20-14(21)12(22-15(20)19-11)5-8-2-1-3-10(17)4-8/h1-7H/b12-5+ |
InChI Key |
HXYDPDZUDPDQSU-LFYBBSHMSA-N |
SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
Origin of Product |
United States |
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